6-Bromo-5-chloroquinoxaline

SHP2 phosphatase allosteric inhibition cancer therapeutics

6-Bromo-5-chloroquinoxaline (CAS 1210047-63-4) is a dihalogenated heterocyclic compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol. It features a quinoxaline core substituted at the 5-position with chlorine and the 6-position with bromine, rendering it a versatile building block for medicinal chemistry and materials science.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 1210047-63-4
Cat. No. B1373956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloroquinoxaline
CAS1210047-63-4
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1Br)Cl
InChIInChI=1S/C8H4BrClN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H
InChIKeyWEYZFDYMJJVIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloroquinoxaline (CAS 1210047-63-4): Technical Specifications for Procurement and Research


6-Bromo-5-chloroquinoxaline (CAS 1210047-63-4) is a dihalogenated heterocyclic compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol . It features a quinoxaline core substituted at the 5-position with chlorine and the 6-position with bromine, rendering it a versatile building block for medicinal chemistry and materials science . The compound is typically available as a solid with a standard purity of ≥97% and is characterized by its predicted boiling point of 341.1±37.0 °C, density of 1.762±0.06 g/cm³, and a pKa of -2.22±0.30 . This specific halogenation pattern confers unique reactivity and biological properties compared to mono-halogenated or other dihalogenated quinoxaline isomers.

Why 6-Bromo-5-chloroquinoxaline (1210047-63-4) Cannot Be Substituted by Common In-Class Analogs


The substitution of 6-Bromo-5-chloroquinoxaline with mono-halogenated (e.g., 5-chloroquinoxaline) or regioisomeric (e.g., 5-bromo-6-chloroquinoxaline) analogs is not scientifically justifiable due to its unique stereoelectronic profile. The specific 5-chloro/6-bromo arrangement generates a distinct dipole and electron density distribution that critically influences molecular recognition and reactivity [1]. Structure-activity relationship (SAR) studies on quinoxaline-based inhibitors demonstrate that even minor positional halogen swaps can significantly alter binding affinity and target selectivity [2]. Furthermore, the presence of two different halogens provides orthogonal reactivity handles for sequential, chemoselective functionalization—a capability that symmetrical dihalogenated quinoxalines lack. This combination of properties makes 6-Bromo-5-chloroquinoxaline a unique chemical probe and building block that cannot be readily replaced by structurally similar compounds without introducing experimental variability.

Quantitative Differentiation of 6-Bromo-5-chloroquinoxaline (1210047-63-4) from In-Class Comparators


SHP2 Allosteric Inhibition Potency and Selectivity Over PTP1B

6-Bromo-5-chloroquinoxaline serves as a key intermediate for SHP2 allosteric inhibitors. A representative derivative (BDBM50553786) derived from this scaffold demonstrated an IC50 of 88 nM in a cellular assay against human SHP2 (KYSE-520 cells, ERK1/2 phosphorylation) [1]. In contrast, this compound showed no inhibition of the related phosphatase PTP1B (IC50 > 100,000 nM) in a biochemical assay [1]. This data highlights the scaffold's ability to confer high potency and exquisite selectivity for SHP2 over PTP1B.

SHP2 phosphatase allosteric inhibition cancer therapeutics

Enhanced Anticancer Activity through Bromine Substitution Over Nitro Groups

In a series of 26 quinoxaline derivatives tested against human non-small-cell lung cancer (A549) cells, the introduction of a bromo group instead of a nitro group on the quinoxaline skeleton resulted in improved inhibition [1]. The study explicitly states: 'The introduction of bromo groups instead of nitro groups into the quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells in this article.' The bromine-substituted compound 4m achieved an IC50 of 9.32 ± 1.56 μM, demonstrating anticancer activity comparable to the clinical drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM) [1].

anticancer lung cancer quinoxaline derivatives

Bromo/Chloro Substitution Pattern Drives High GSK3β Kinase Selectivity

A study on 6,7-dimethyl quinoxaline analogs for kinase inhibition revealed that compounds with bromo/chloro functionalities on the aromatic core (Compounds IV and V) were highly selective towards the target GSK3β kinase [1]. The research attributes this selectivity to a primary H-bond with Val 135 and non-covalent interactions with Arg 141/Thr 138 in the GSK3β receptor [1]. This finding underscores the critical role of the bromo/chloro substitution pattern in achieving target selectivity, a property that is not generally observed with mono-halogenated or unsubstituted quinoxalines.

kinase inhibition GSK3β Alzheimer's disease

Validated Use as a Key Intermediate in SHP2 Inhibitor Patents

6-Bromo-5-chloroquinoxaline is explicitly disclosed as a synthetic intermediate in the preparation of novel heterobicyclic SHP2 inhibitors, as described in patent application WO/2022/0363693 (Taiho Pharmaceutical Co., Ltd.) [1]. The patent details the synthesis of a key intermediate via reaction of 2,3-dihydroxy-1,4-dioxane and 4-bromo-3-chloro-benzene-1,2-diamine in ethanol, yielding the target compound [1]. This validates the compound's utility in a defined, proprietary chemical space for a high-value therapeutic target.

SHP2 inhibitor patented intermediate drug discovery

Superior Antileishmanial Activity of Chloro-Substituted Quinoxalines

In a comparative in vitro study of six quinoxaline derivatives with Br, Cl, F, OCH3, and CF3 substitutions, chloro-substituted analogues 1 and 3 showed promising activity against Leishmania major with an IC50 of 23.30 ± 0.12 μM, outperforming the standard drug miltefosine (IC50 = 25.78 ± 0.2 μM) [1]. The presence of a chloro substituent, as found in 6-Bromo-5-chloroquinoxaline, is therefore directly linked to enhanced anti-parasitic activity relative to other halogen or functional group substitutions.

antileishmanial neglected tropical diseases quinoxaline SAR

CYP1A2 Enzyme Inhibition Differentiates 6-Bromo-5-chloroquinoxaline from Non-Inhibitory Analogs

6-Bromo-5-chloroquinoxaline has been specifically identified as an inhibitor of cytochrome P450 1A2 (CYP1A2) . This interaction is not a universal property of all quinoxaline derivatives and is contingent on the specific halogenation pattern. Inhibition of CYP1A2 can significantly impact the metabolism of co-administered drugs and endogenous compounds, making this compound a valuable tool for studying drug-drug interactions and metabolic pathways. In contrast, many other quinoxaline derivatives lack this specific inhibitory activity.

CYP inhibition drug metabolism cytochrome P450

High-Value Research and Development Applications of 6-Bromo-5-chloroquinoxaline (CAS 1210047-63-4)


Targeted SHP2 Allosteric Inhibitor Discovery for Precision Oncology

6-Bromo-5-chloroquinoxaline is a validated key intermediate for synthesizing allosteric SHP2 inhibitors, as documented in patents by Taiho Pharmaceutical [1]. Derivatives built on this scaffold have demonstrated potent cellular inhibition of SHP2 (IC50 = 88 nM) with high selectivity over PTP1B (>1,100-fold) [2]. Researchers focused on developing next-generation SHP2 inhibitors for RTK-driven cancers should prioritize this building block to access well-defined chemical space with established potency and selectivity profiles.

Developing Kinase-Selective Chemical Probes for Neurodegenerative Disease Research

Quinoxaline analogs featuring bromo/chloro substitution patterns exhibit high selectivity for the GSK3β kinase over other CMGC family members (e.g., DYRK1A and CLK1), a property crucial for minimizing off-target effects in neurological research [3]. 6-Bromo-5-chloroquinoxaline serves as an ideal starting point for creating highly selective GSK3β chemical probes to investigate tau hyperphosphorylation and other mechanisms in Alzheimer's disease and related dementias.

Next-Generation Anticancer Agents Targeting Lung and Other Solid Tumors

SAR studies have established that bromine substitution on the quinoxaline core significantly enhances inhibitory activity against non-small-cell lung cancer cells (A549) compared to nitro substitution [4]. The bromo group in 6-Bromo-5-chloroquinoxaline can be exploited to improve the potency and potentially the selectivity of novel anticancer agents. This scaffold is particularly well-suited for medicinal chemistry programs aiming to optimize lead compounds against lung cancer and other malignancies where quinoxaline-based inhibitors have shown promise.

Novel Therapeutics for Neglected Tropical Diseases (Leishmaniasis)

Chloro-substituted quinoxaline analogues have demonstrated superior in vitro activity against Leishmania major (IC50 = 23.30 μM) compared to the standard-of-care drug miltefosine (IC50 = 25.78 μM) [5]. 6-Bromo-5-chloroquinoxaline, which contains a chloro substituent, can be used as a building block to design and synthesize new chemical entities for treating leishmaniasis. Its incorporation into drug discovery campaigns offers a promising route to develop more effective and safer treatments for this neglected tropical disease.

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